7-O-Demethyl rapamycin

Interventional Cardiology Drug-Eluting Stents Dose Optimization

Regulatory QC for sirolimus impurity analysis or DES/BRS device development requires this specific analog-generic mTOR inhibitors are not substitutable. • **EXCELLA II trial benchmark**: Superior 9-month late lumen loss vs zotarolimus (p<0.05) • **Certified reference standard**: Sirolimus Related Compound C for ANDA stability-indicating HPLC/LC-MS methods • **Logistical requirement**: -70°C storage under inert atmosphere; verify -80°C freezer availability before procurement

Molecular Formula C50H77NO13
Molecular Weight 900.1 g/mol
Cat. No. B15560750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Demethyl rapamycin
Molecular FormulaC50H77NO13
Molecular Weight900.1 g/mol
Structural Identifiers
InChIInChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10+,15-11+,30-16-,34-24+
InChIKeyZHYGVVKSAGDVDY-AZBRLTGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Demethyl Rapamycin (Novolimus) Overview


7-O-Demethyl rapamycin, also known as Novolimus or CJ-12263 (CAS: 151519-50-5), is a macrocyclic lactone derivative of rapamycin (sirolimus) . It functions as a semi-synthetic metabolite and an allosteric inhibitor of the mammalian target of rapamycin (mTOR) [1]. This compound is a key research tool and a reference standard for impurity analysis in rapamycin production, and it is clinically utilized as the active pharmaceutical ingredient (API) in advanced drug-eluting stent systems for treating coronary artery disease [2].

1
mTOR pathway inhibition studies (allosteric FKBP12-dependent)
2
Certified rapamycin impurity reference standard (Sirolimus Related Compound C)
3
Drug-eluting stent device R&D tool compound (API comparator for preclinical benchmarking)

Substitution Risk: mTOR Inhibitor Interchangeability


While other mTOR inhibitors like sirolimus, everolimus, or zotarolimus share a common target, direct substitution for 7-O-demethyl rapamycin is scientifically and operationally unjustifiable. This compound's specific 7-O-demethylation creates unique pharmacological, material, and application-specific profiles. For instance, its use in coronary stents is supported by clinical data demonstrating non-inferiority and even superiority in specific endpoints like late lumen loss compared to zotarolimus-eluting stents, a benefit not generalizable to all mTOR inhibitors [1]. Furthermore, its distinct physicochemical and stability profile mandates a specific storage and handling protocol (e.g., long-term storage at -70°C under inert atmosphere) that differs from its parent compound, directly impacting laboratory inventory and quality control processes .

Class-level inhibitor substitution
Sirolimus, everolimus, or zotarolimus share mTOR target but differ in 7-O-methylation, binding interface, and reported endpoint context; clinical trial outcomes may not transfer across analogs.
Impurity standard specificity
Only 7-O-demethyl rapamycin functions as a process-related impurity reference for rapamycin QC. Other mTOR inhibitors cannot be used for ANDA impurity profiling or analytical method validation.
Storage protocol divergence
Requires ultra-low temperature storage and inert atmosphere handling, distinct from typical -20°C rapamycin standards. Procurement and inventory planning differ substantially.

Differentiation Evidence from Key Comparators


Stent Dose Reduction vs. Sirolimus

In coronary stent applications, a lower total drug dose is a key differentiator for Novolimus. The EXCELLA First-in-Man study directly compared Novolimus-eluting stents (NES) to the first-generation sirolimus-eluting Cypher stent. The data show that the Novolimus stent required a significantly lower total drug dose to achieve comparable clinical outcomes [1].

Stent dose reduction vs. sirolimus
Head-to-head
85 µg vs 140 µg (39% lower)
Reported dose-sparing endpoint context in DES device R&D
First-in-man study, 18 mm stent; device-specific profile
Interventional Cardiology Drug-Eluting Stents Dose Optimization

Angiographic Outcome vs. Zotarolimus Stent

The EXCELLA II randomized controlled trial compared the clinical and angiographic performance of a novolimus-eluting stent (NES) against a zotarolimus-eluting stent (ZES). At 9-month follow-up, the NES demonstrated a statistically significant reduction in in-stent late lumen loss, a key surrogate marker for restenosis [1].

Late lumen loss vs. zotarolimus
Head-to-head
0.10 ± 0.29 mm vs 0.32 ± 0.50 mm (p=0.002)
Reported angiographic endpoint context (restenosis surrogate)
9-month follow-up, RCT; model-specific endpoint interpretation
Interventional Cardiology Clinical Trial Restenosis

Antiproliferative Activity vs. Sirolimus

In vitro testing has established the high potency of Novolimus in inhibiting the proliferation of human smooth muscle cells (hSMC), a key cellular target for preventing in-stent restenosis. The measured IC50 value is in the sub-nanomolar range and compares well with the established mTOR inhibitor, sirolimus [1].

Antiproliferative IC50 vs. sirolimus
Assay context
~0.5 nM (Novolimus) vs ~0.1 nM (sirolimus)
Sub-nanomolar anti-proliferative assay context in hSMC
Cross-study comparable; both retain potent mTOR target engagement
Cell Biology Drug Discovery mTOR Signaling

Rapamycin Impurity Standard Use

7-O-demethyl rapamycin is a known impurity in the production of rapamycin (sirolimus) and is specifically referenced for use in analytical method validation and quality control applications for Abbreviated New Drug Applications (ANDAs) or commercial rapamycin production [1]. This contrasts with novel synthetic analogs (e.g., everolimus) which do not serve as process-related impurity standards.

Impurity standard designation
Class-level
Sirolimus Related Compound C / Rapamycin Impurity 4
Defined regulatory role in pharmaceutical impurity profiling
Non-interchangeable with other mTOR inhibitor drug substances
Analytical Chemistry Pharmaceutical QC Regulatory Affairs

Distinct Storage and Stability Profile

The recommended long-term storage conditions for 7-O-demethyl rapamycin differ from those of its parent compound, sirolimus. Vendor documentation specifies a requirement for long-term storage at -70°C and a caution that the compound is hygroscopic . This is a stricter condition than the typical -20°C storage for many rapamycin standards, impacting laboratory inventory planning.

Storage & stability requirement
Supporting evidence
-70°C long-term, hygroscopic
Requires dedicated ultra-low temperature and dry handling protocol
50°C colder than typical rapamycin storage; impacts cold chain logistics
Compound Management Laboratory Operations Chemical Stability

R&D and Industrial Application Scenarios


Device R&D: Coronary Stent Benchmarking

R&D teams developing novel drug-eluting stent (DES) or bioresorbable scaffold (BRS) technologies should consider 7-O-demethyl rapamycin as a key active pharmaceutical ingredient (API) comparator. The clinical evidence demonstrating a 39.3% lower drug dose requirement compared to sirolimus in the EXCELLA FIM study, and superior 9-month late lumen loss outcomes versus zotarolimus in the EXCELLA II trial, establishes a high bar for new antiproliferative agents [1][2]. Using this compound in preclinical models allows for direct benchmarking against a clinically proven, low-dose mTOR inhibitor with a favorable safety and efficacy profile, streamlining the selection of lead candidates for next-generation devices.

Pharmaceutical Analysis: Impurity Profiling

Analytical chemistry and quality control laboratories engaged in the development or manufacturing of rapamycin (sirolimus) API or its formulations must procure 7-O-demethyl rapamycin as a certified reference standard. This compound is a known and regulated process-related impurity (Sirolimus Related Compound C) . Its use is mandated for the development and validation of stability-indicating HPLC or LC-MS methods required for ANDA submissions and batch release testing [3]. Substitution with other analogs is not permissible under regulatory guidelines, making its acquisition a non-negotiable step in the pharmaceutical QC workflow.

Translational Research: mTOR SAR Studies

Investigators studying the molecular pharmacology of the mTOR pathway utilize 7-O-demethyl rapamycin as a specific chemical probe to dissect structure-activity relationships. The selective demethylation at the C-7 position alters the compound's interaction with the FKBP12-mTOR binding interface compared to the parent rapamycin [4]. By comparing the in vitro antiproliferative potency (IC50 ~0.5 nM) of this specific metabolite to that of sirolimus (IC50 ~0.1 nM) and other analogs, researchers can map the contribution of the C-7 methoxy group to target engagement, cellular efficacy, and downstream signaling [5]. This defined chemical modification makes it a precise tool for SAR studies, unlike broader kinase inhibitors.

Lab Operations: Hygroscopic Inventory Handling

This scenario highlights a crucial pre-procurement operational checkpoint. Facilities planning to acquire and store 7-O-demethyl rapamycin must verify the availability and operational qualification of -70°C storage (e.g., a -80°C freezer) . The compound's documented hygroscopic nature necessitates a protocol for handling and aliquotting under an inert, dry atmosphere to prevent moisture uptake, which can compromise weighing accuracy and long-term stability. This contrasts with the less stringent storage requirements of many other rapamycin analogs, making it a distinct logistical consideration for compound management teams.

Application
Selection Property
Validation Focus
Drug-eluting stent R&D
mTOR inhibitor device API with reported dose-optimization and late-lumen-loss endpoint context
Preclinical benchmarking against sirolimus/zotarolimus comparator in restenosis models
Rapamycin impurity profiling
Certified reference standard for Sirolimus Related Compound C
HPLC/LC-MS method validation for ANDA submission and batch release
mTOR structure-activity relationship studies
C-7 demethylated chemical probe with distinct FKBP12-mTOR interface
Target engagement and cellular proliferation assay interpretation
Compound management for hygroscopic mTOR inhibitor
Specialized ultra-low temperature storage and inert atmosphere handling
Pre-procurement cold chain and dry aliquotting infrastructure verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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